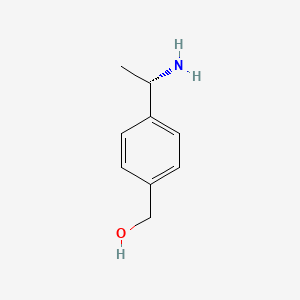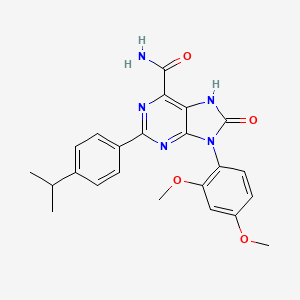![molecular formula C10H14N2O3S2 B2714173 2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole CAS No. 2199186-99-5](/img/structure/B2714173.png)
2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a thiazole ring, which is known for its aromatic properties and reactivity, making it a valuable scaffold in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, which can be achieved through the reaction of maleic anhydride with aromatic amines, followed by ring opening and subsequent reactions . The thiazole ring is then introduced through nucleophilic substitution reactions, often involving thionyl chloride (SOCl2) and other reagents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be functionalized with different substituents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel compounds with potential biological activity.
Biology: This compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating diseases.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity allows it to engage in π-π interactions and hydrogen bonding, which can modulate the activity of these targets . The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparación Con Compuestos Similares
2-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring are known for their diverse reactivity and applications in medicinal chemistry.
Cyclopropylsulfonyl derivatives: These compounds feature the cyclopropylsulfonyl group, which contributes to their unique chemical properties
Propiedades
IUPAC Name |
2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S2/c13-17(14,9-1-2-9)12-5-3-8(7-12)15-10-11-4-6-16-10/h4,6,8-9H,1-3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDLMAWAIXSKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2714090.png)

![5-[(E)-3-thiophen-2-ylprop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2714094.png)


![ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate](/img/structure/B2714099.png)



![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2714108.png)
![[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride](/img/structure/B2714109.png)

![N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2714111.png)

